molecular formula C10H10OS B1293643 6-Methylthiochroman-4-one CAS No. 6948-34-1

6-Methylthiochroman-4-one

Cat. No. B1293643
CAS RN: 6948-34-1
M. Wt: 178.25 g/mol
InChI Key: BYWVVMGBFKFYMY-UHFFFAOYSA-N
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Description

6-Methylthiochroman-4-one is a chemical compound that is part of the chromanone family, which is characterized by a chroman backbone with a ketone functional group at the fourth position. Although the provided papers do not directly discuss 6-Methylthiochroman-4-one, they do provide insights into similar compounds and their synthesis, molecular structure, and chemical properties, which can be extrapolated to understand 6-Methylthiochroman-4-one.

Synthesis Analysis

The synthesis of related compounds involves the use of various starting materials and reagents to construct the chromanone core and introduce substituents at specific positions. For instance, the synthesis of Lactarochromal (IV) from 6-Amino-2,2-dimethylchroman-4-one involves multiple steps starting from paracetamol and includes the introduction of a formyl group at the final stage . Similarly, the synthesis of 3-Cyano-5-(4-methoxybenzyl)-6-(4-methoxyphenyl)-4-methylthio-2H-pyran-2-one describes the addition of a methylthio substituent, which is relevant to the methylthio group in 6-Methylthiochroman-4-one .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the orientation of substituents around the chromanone core. For example, in the case of 3-Cyano-5-(4-methoxybenzyl)-6-(4-methoxyphenyl)-4-methylthio-2H-pyran-2-one, the methyl group of the methylthio substituent is oriented towards the cyano group, which could suggest steric interactions that influence the overall molecular conformation . The orientation and interactions of substituents can significantly affect the chemical behavior and reactivity of the compound.

Chemical Reactions Analysis

The chemical reactions involving chromanone derivatives can be quite diverse, depending on the functional groups present. The paper on 1-Bis(methoxy)-4-bis(methylthio)-3-buten-2-one discusses its use as a synthon for the synthesis of various heterocycles, demonstrating the versatility of such compounds in forming more complex structures . These reactions often involve cyclocondensation with heteronucleophiles, which could be relevant for the reactivity of 6-Methylthiochroman-4-one.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromanone derivatives are influenced by their molecular structure. For instance, the crystal structure and molecular modeling of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate provide insights into the intermolecular interactions, such as hydrogen bonding and C=H...O interactions, that can affect the compound's stability and solubility . These properties are crucial for understanding the behavior of 6-Methylthiochroman-4-one in different environments and its potential applications.

Scientific Research Applications

Antifungal Applications

6-Methylthiochroman-4-one has been studied for its potential as an antifungal agent. Research by Pinedo-Rivilla et al. (2018) explored the biotransformation of 6-methylthiochroman-4-one using Trichoderma viride to obtain new derivatives with antifungal properties against Botrytis cinerea, a phytopathogen. This study highlighted the compound's effectiveness in inhibiting the growth of different strains of B. cinerea, showcasing its potential in antifungal applications (Pinedo-Rivilla, Collado, & Aleu, 2018).

Synthesis Methods

In the field of organic synthesis, 6-Methylthiochroman-4-one plays a critical role. Vaghoo et al. (2015) described a microwave-assisted protocol for synthesizing methylthiochroman-4-ones, demonstrating the compound's significance in chemical synthesis processes. The study involved superacid-catalyzed alkylation followed by cyclic acylation, which is crucial for the formation of cyclized products (Vaghoo et al., 2015).

Chemical Transformations and Applications

Further research has delved into the chemical transformations of 6-Methylthiochroman-4-one and its derivatives for various applications. Ram et al. (2001) outlined an approach for the synthesis of highly functionalized isothiochromenes and other related compounds from 6-aryl-2H-pyran-2-ones, demonstrating the versatility and utility of 6-Methylthiochroman-4-one in chemical synthesis (Ram, Srivastava, & Saxena, 2001).

Safety And Hazards

The compound has a hazard statement of H319, which indicates that it causes serious eye irritation . The precautionary statements include P305, P351, and P338 .

Future Directions

While there is limited information on the future directions of “6-Methylthiochroman-4-one”, its antifungal properties suggest potential applications in the development of new antifungal agents .

properties

IUPAC Name

6-methyl-2,3-dihydrothiochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10OS/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWVVMGBFKFYMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90219700
Record name 2,3-Dihydro-6-methyl-4H-1-benzothiopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90219700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylthiochroman-4-one

CAS RN

6948-34-1
Record name 2,3-Dihydro-6-methyl-4H-1-benzothiopyran-4-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-6-methyl-4H-1-benzothiopyran-4-one
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Record name 6948-34-1
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Record name 2,3-Dihydro-6-methyl-4H-1-benzothiopyran-4-one
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Record name 2,3-dihydro-6-methyl-4H-1-benzothiopyran-4-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
C Pinedo-Rivilla, IG Collado, J Aleu - Journal of natural products, 2018 - ACS Publications
… 6-Methylthiochroman-4-one (1) was dissolved in ethanol and … fermented for 4 days gave 6-methylthiochroman-4-one (1) (4 … fermented for 7 days gave 6-methylthiochroman-4-one (1) (1 …
Number of citations: 8 pubs.acs.org
S Demirayak, L Yurttas, N Gundogdu-Karaburun… - Saudi Pharmaceutical …, 2017 - Elsevier
The synthesis of 3-[3/4-(2-aryl-2-oxoethoxy)arylidene]chroman/thiochroman-4-one derivatives (1–34) and evaluation of their anticancer activities were aimed in this work. Final …
Number of citations: 21 www.sciencedirect.com
J In Lee - Bulletin of the Korean Chemical Society, 2021 - Wiley Online Library
… Thiochroman-4-ones such as 6-methylthiochroman-4-one and 6-chlorothiochroman-4-one exhibited strong antifungal activity 5 and 2-(3-indolyl)thiochroman-4-one also showed higher …
Number of citations: 1 onlinelibrary.wiley.com
F Wu, GC Liang, G Zhou, QJ Liu… - Letters in Organic …, 2016 - ingentaconnect.com
… and 16.88g light yellow solid 6-methylthiochroman4-one was obtained. The yield was 93%. … 10 mmol 6-methylthiochroman-4-one dissolved in a small amount of ethanol was slowly …
Number of citations: 5 www.ingentaconnect.com
P Li, J Chi, L Xiao, L Yu - Phosphorus, Sulfur, and Silicon and the …, 2022 - Taylor & Francis
… Meanwhile, compound 2-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)-6-methylthiochroman-4-one O-methyl oxime (7j) showed better in vitro antifungal activity against B. cinerea, with the …
Number of citations: 3 www.tandfonline.com
CD Gabbutt, JD Hepworth, BM Heron - 1994 - academia.edu
… Whereas 6-methylthiochroman-4-one gives a perbromide which is converted by water to the sulfoxide, or on standing gives the 3-bromo-6-methylthiochroman-4-one,3 …
Number of citations: 0 www.academia.edu
E Campaigne, CDW Blanton Jr - Tetrahedron Letters, 1964 - Elsevier
… Cyclization of the ylidenemalononitrile adduct (I) of 6-methylthiochroman-4-one resulted in an interesting disproportionation. The expected cyclized product (II) was obtained, as well as …
Number of citations: 5 www.sciencedirect.com
H Chen, Y Yuan, C Xiang, H Yan, Y Han… - Journal of Chromatography …, 2016 - Elsevier
A new type of amine-terminated-ionic-liquid-functionalized graphene/multi-walled carbon nanotubes hybrid material (IL-G/MWCNTs) was synthesized and used as an adsorbent in …
Number of citations: 16 www.sciencedirect.com
YL Song, YF Dong, T Yang, CC Zhang, LM Su… - Bioorganic & medicinal …, 2013 - Elsevier
… , for example the yield of reaction of 7-fluoro-6-methylthiochronan-4-one and indole (10.5%) is far less than 6-fluorothiochroman-4-one (50.2%) and 6-methylthiochroman-4-one (70.9%) …
Number of citations: 31 www.sciencedirect.com
C Pinedo, J Moraga, IG Collado, J Aleu - Phytochemistry Reviews, 2020 - Springer
… Metabolism of the antifungal 6-methylthiochroman-4-one (224) and 6-chlorothiochroman-4-one (… The biotransformation of 6-methylthiochroman-4-one (224) by strain B. cinerea 2100 …
Number of citations: 5 link.springer.com

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